molecular formula C21H24N4O3S B2516842 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941969-13-7

2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2516842
M. Wt: 412.51
InChI Key: UPDFUSQTRGRJGI-UHFFFAOYSA-N
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Description



  • The compound is a synthetic molecule with a complex structure.

  • It contains a thiazolo[4,5-d]pyridazine core and an acetamide group.

  • The presence of the tetrahydrofuran-2-yl substituent adds further complexity.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.

    • Detailed synthetic pathways would require reviewing relevant literature.





  • Molecular Structure Analysis



    • The molecular formula is C~17~H~18~N~4~O~3~S.

    • The compound contains a thiazolo[4,5-d]pyridazine ring system.

    • The 4-ethylphenyl group and the tetrahydrofuran-2-yl substituent are attached to the core structure.





  • Chemical Reactions Analysis



    • Investigating chemical reactions involving this compound would require examining its reactivity with various reagents.

    • Literature sources may provide insights into its behavior under different conditions.





  • Physical And Chemical Properties Analysis



    • Experimental data (density, boiling point, solubility, etc.) would be necessary for a comprehensive analysis.

    • Predicted properties indicate moderate hydrophobicity and stability.




  • Scientific Research Applications

    Synthetic Applications

    Research on compounds with similar structures has focused on developing novel synthetic pathways for heterocyclic compounds. For example, the work by E. A. E. Rady and M. Barsy (2006) outlines a facile synthesis approach for creating pyridine, pyridazine, and other heterocyclic derivatives. These methods are crucial for generating compounds with potential applications in drug development and material science (E. A. E. Rady & M. Barsy, 2006).

    Biological Activities

    Studies on related compounds also explore their biological activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been analyzed for their antioxidant activities. This research, including work by K. Chkirate et al. (2019), demonstrates the potential of such compounds in developing new antioxidant agents, highlighting the importance of structural features in modulating biological activities (K. Chkirate et al., 2019).

    Material Science Applications

    Additionally, the structural motifs found in compounds like 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can be essential for material science applications. Research into the synthesis and characterization of heterocycles incorporating thiadiazole moieties, as conducted by A. Fadda et al. (2017), points towards the use of these compounds in developing new materials with specific properties, such as insecticidal activities (A. Fadda et al., 2017).

    Safety And Hazards



    • Safety data would depend on experimental studies.

    • The compound’s toxicity, stability, and potential hazards should be investigated.




  • Future Directions



    • Research avenues could include:

      • Biological studies to explore potential therapeutic applications.

      • Structural modifications to enhance activity or reduce toxicity.

      • Investigation of its interactions with relevant proteins.






    properties

    IUPAC Name

    2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H24N4O3S/c1-3-14-6-8-15(9-7-14)18-20-19(23-13(2)29-20)21(27)25(24-18)12-17(26)22-11-16-5-4-10-28-16/h6-9,16H,3-5,10-12H2,1-2H3,(H,22,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UPDFUSQTRGRJGI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4CCCO4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H24N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    412.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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